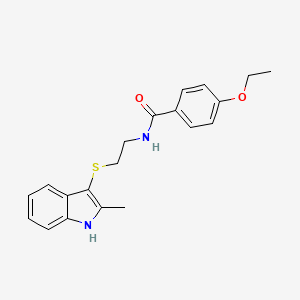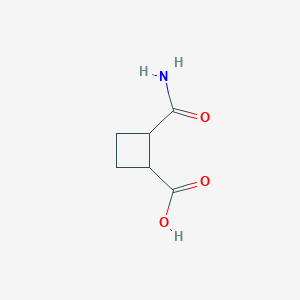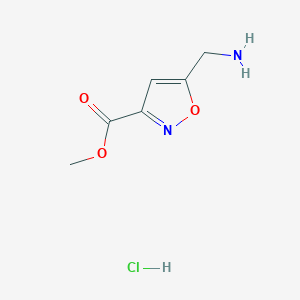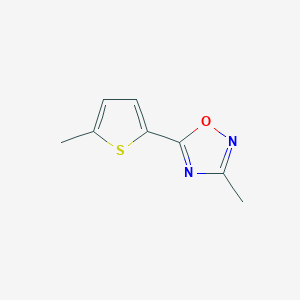
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide” is a compound that contains a thiazole ring and a quinoline ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The quinoline ring is a nitrogenous tertiary base .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Quinoline is a pungent hygroscopic colorless oily liquid . The specific physical and chemical properties of “2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide” are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
The thiazole moiety is known to contribute to analgesic and anti-inflammatory activities. Compounds with this structure have been shown to exhibit significant pain-relieving properties and reduce inflammation, making them valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated effectiveness against a variety of microbial and fungal pathogens. The compound could be explored for its potential use in creating new antimicrobial and antifungal agents, which are increasingly important due to the rise of antibiotic-resistant strains .
Antiviral Activity
Research has indicated that thiazole-containing compounds can exhibit antiviral properties. This is particularly relevant in the context of emerging viral infections and the ongoing need for novel antiviral drugs that can address a wide spectrum of viruses, including those causing pandemics .
Neuroprotective Agents
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. By modulating neurotransmitter systems or protecting neural tissue from damage, these compounds could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activity
Thiazole compounds have been associated with antitumor and cytotoxic activities. They can be used to design new anticancer drugs that target specific pathways or mechanisms within cancer cells, offering a route to more effective and less toxic cancer treatments .
Direcciones Futuras
Thiazole and quinoline derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the synthesis and characterization of new compounds related to “2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide”, as well as their potential applications in medicine and other fields.
Propiedades
IUPAC Name |
2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-7-8-16-5-2-6-17(18(16)23-14)19(25)22-12-15-4-3-10-24(13-15)20-21-9-11-26-20/h2,5-9,11,15H,3-4,10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJDEAWAGBLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN(C3)C4=NC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887270.png)




![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)
